molecular formula C5H7BrO2 B2570597 5-Bromo-3,6-dihydro-2H-pyran-3-ol CAS No. 2247401-67-6

5-Bromo-3,6-dihydro-2H-pyran-3-ol

Cat. No.: B2570597
CAS No.: 2247401-67-6
M. Wt: 179.013
InChI Key: FVPUDSAWBMEFFC-UHFFFAOYSA-N
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Description

5-Bromo-3,6-dihydro-2H-pyran-3-ol is an organic compound that belongs to the class of dihydropyrans It is characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 3rd position on the dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,6-dihydro-2H-pyran-3-ol typically involves the bromination of 3,6-dihydro-2H-pyran-3-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,6-dihydro-2H-pyran-3-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted dihydropyran derivatives.

    Oxidation: Formation of 5-bromo-3,6-dihydro-2H-pyran-3-one.

    Reduction: Formation of 3,6-dihydro-2H-pyran-3-ol.

Scientific Research Applications

5-Bromo-3,6-dihydro-2H-pyran-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3,6-dihydro-2H-pyran-3-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3,6-dihydro-2H-pyran-3-ol is unique due to the specific positioning of the bromine atom and hydroxyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted applications in synthesis and research.

Properties

IUPAC Name

5-bromo-3,6-dihydro-2H-pyran-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c6-4-1-5(7)3-8-2-4/h1,5,7H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPUDSAWBMEFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=C(CO1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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